Home > Products > Screening Compounds P145590 > Human beta-amyloid protein 42 (1-7)
Human beta-amyloid protein 42 (1-7) - 310901-06-5

Human beta-amyloid protein 42 (1-7)

Catalog Number: EVT-271101
CAS Number: 310901-06-5
Molecular Formula: C40H57N13O15S
Molecular Weight: 888.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Human beta-amyloid protein 42 (1-7) is a bioactive chemical.
Overview

Human beta-amyloid protein 42 (1-7) is a fragment derived from the amyloid precursor protein, which plays a significant role in the development of Alzheimer’s disease. This peptide is part of a larger family of amyloid beta peptides, primarily recognized for their aggregation into plaques in the brains of individuals with Alzheimer’s disease. The specific sequence and structure of beta-amyloid protein 42 (1-7) contribute to its biological activity and potential implications in neurodegenerative processes.

Source

The beta-amyloid protein is produced through the proteolytic processing of the amyloid precursor protein by secretases, specifically beta-secretase and gamma-secretase. This process generates various forms of amyloid beta peptides, with beta-amyloid 42 being particularly relevant due to its higher aggregation propensity compared to shorter forms like beta-amyloid 40. The accumulation of these peptides is closely associated with neurodegenerative changes observed in Alzheimer’s disease patients .

Classification

Human beta-amyloid protein 42 (1-7) falls under the classification of neuropeptides and is categorized as an amyloidogenic peptide. It is primarily studied within the context of neurobiology and Alzheimer's disease research due to its implications in plaque formation and neurotoxicity.

Synthesis Analysis

Methods

The synthesis of human beta-amyloid protein 42 (1-7) can be achieved through several methods, including:

  1. Chemical Synthesis: This involves solid-phase peptide synthesis techniques that allow for precise control over the sequence and modifications of the peptide.
  2. Recombinant Expression: Utilizing genetically modified organisms to produce the peptide through cellular machinery, allowing for larger quantities and potential post-translational modifications.

Technical Details

The initial step in synthesizing human beta-amyloid protein 42 (1-7) typically involves monomerization to eliminate any pre-existing aggregates. For instance, strong solvents such as hexafluoroisopropanol can be used to solubilize and purify the peptide before it undergoes further aggregation protocols . The final product can be analyzed using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy to confirm its identity and purity.

Molecular Structure Analysis

Structure

The molecular structure of human beta-amyloid protein 42 (1-7) consists of a sequence of seven amino acids derived from the larger beta-amyloid 42 peptide. The specific amino acid sequence contributes to its secondary structure, which can include alpha-helical or beta-sheet conformations depending on environmental conditions.

Data

The molecular formula for human beta-amyloid protein 42 (1-7) can be represented as C₄₁H₅₉N₉O₁₁S, with a molecular weight typically around 4,600 Da. Structural studies often reveal that this fragment can adopt various conformations that influence its aggregation behavior .

Chemical Reactions Analysis

Reactions

Human beta-amyloid protein 42 (1-7) participates in several significant chemical reactions, primarily related to its aggregation into fibrils or plaques. These reactions are influenced by factors such as pH, temperature, and ionic strength.

Technical Details

In vitro studies demonstrate that under physiological conditions, human beta-amyloid protein 42 (1-7) can undergo conformational changes leading to oligomerization and fibrillogenesis. The aggregation process typically follows nucleation-dependent polymerization mechanisms where initial small aggregates serve as nuclei for further growth .

Mechanism of Action

Process

The mechanism by which human beta-amyloid protein 42 (1-7) exerts its effects involves several stages:

  1. Aggregation: The peptide tends to aggregate into soluble oligomers and insoluble fibrils.
  2. Neurotoxicity: These aggregates can disrupt cellular functions, leading to synaptic dysfunction and neuronal death.
  3. Inflammatory Responses: Accumulation of amyloid plaques can trigger inflammatory responses in surrounding glial cells, exacerbating neuronal damage.

Data

Research indicates that oligomeric forms of human beta-amyloid protein are particularly toxic to neurons, impacting synaptic integrity and promoting apoptotic pathways .

Physical and Chemical Properties Analysis

Physical Properties

Human beta-amyloid protein 42 (1-7) is generally a white to off-white powder when lyophilized. It is soluble in aqueous solutions at physiological pH but may precipitate under certain conditions conducive to aggregation.

Chemical Properties

The peptide exhibits properties typical of amyloidogenic proteins, including:

  • Hydrophobicity: Contributes to its tendency to aggregate.
  • Stability: Sensitive to temperature and pH variations; higher stability at lower temperatures.

Relevant analyses often include circular dichroism spectroscopy to assess secondary structure transitions during aggregation processes .

Applications

Scientific Uses

Human beta-amyloid protein 42 (1-7) has several applications in scientific research:

  1. Alzheimer's Disease Research: Used as a model system for studying amyloid aggregation mechanisms.
  2. Drug Development: Serves as a target for therapeutic interventions aimed at inhibiting aggregation or promoting clearance from the brain.
  3. Biomarker Studies: Investigated as a potential biomarker for early diagnosis or monitoring disease progression in Alzheimer’s disease patients.
Structural Biology of Beta-Amyloid Protein 42 (1-7)

Primary Sequence Determinants of Aggregation Propensity

The N-terminal fragment beta-amyloid protein 42 (1-7) (Aβ(1-7)), with the primary sequence DAEFRHD, constitutes the extreme N-terminal domain of full-length Aβ(1-42). This segment harbors critical physicochemical determinants that modulate early-stage aggregation kinetics and molecular recognition events in Alzheimer's disease pathogenesis. The aspartate residues at positions 1 and 7 (D1, D7) confer a net negative charge under physiological conditions, creating electrostatic repulsion that opposes spontaneous self-association. However, this anti-aggregation effect is counterbalanced by the hydrophobic Phe4 (F4) residue and the adjacent Ala2 (A2), which form a hydrophobic "cap" essential for initial intermolecular interactions. Mutational studies reveal that substitutions at A2—such as the protective A2T mutation—attenuate aggregation by enhancing local polarity, whereas pathogenic mutations like A2V or D7N (Tottori mutation) increase β-sheet propensity or reduce charge repulsion, accelerating nucleation [1] [6].

The arginine-histidine dyad (R5-H6) further fine-tunes aggregation through pH-sensitive interactions. At lower pH (e.g., in endosomes), protonation of H6 enhances cationic properties, promoting electrostatic attraction with anionic lipid membranes or other Aβ domains. This facilitates membrane-mediated conformational changes and oligomerization [7]. Notably, the Aβ(1–7) fragment itself exhibits low intrinsic aggregation but significantly influences the behavior of full-length Aβ42 by:

  • Shielding hydrophobic core domains (e.g., residues 17–21, LVFFA) via intramolecular interactions
  • Acting as an epitope for antibodies or inhibitory peptides (e.g., Aβ(1–6)A2V) that sterically hinder β-sheet formation [6]

Table 1: Key Residues in Aβ(1-7) and Their Roles in Aggregation

ResiduePositionPhysicochemical PropertyAggregation Role
Asp1 (D1)1Negatively chargedElectrostatic repulsion; delays nucleation
Ala2 (A2)2HydrophobicPathogenic mutations (A2V) increase β-sheet propensity
Glu3 (E3)3Negatively chargedStabilizes soluble monomers via solvation
Phe4 (F4)4Aromatic/hydrophobicHydrophobic stacking drives oligomerization
Arg5 (R5)5Positively chargedpH-dependent membrane binding
His6 (H6)6Positively charged (pH <6.5)Pathogenic mutations (H6R) accelerate fibrillization
Asp7 (D7)7Negatively chargedLoss-of-function mutations (D7N) reduce charge repulsion

Conformational Dynamics in Soluble vs. Oligomeric States

Aβ(1–7) adopts highly dynamic conformational ensembles in aqueous environments, with transient secondary structures that diverge dramatically between monomeric and oligomeric contexts. In isolated soluble monomers, NMR and molecular dynamics (MD) simulations reveal coil-dominated conformations (60–70% prevalence) punctuated by short-lived turns near D1-A2-E3 and F4-R5-H6. These turns are stabilized by salt bridges between D1–R5 and E3–H6, which collapse upon aggregation [4] [6].

Upon integration into full-length Aβ42 oligomers, Aβ(1–7) undergoes a structural shift toward extended β-strands (15–20% increase in β-content). This transition is accelerated by:

  • Membrane interactions: Anionic lipid bilayers (e.g., neuronal membranes) neutralize positive charges (R5/H6), reducing solubility and promoting β-sheet alignment. Solid-state NMR data indicate that residues 1–7 embed shallowly within lipid headgroups, orienting F4 toward the hydrophobic core to facilitate intermolecular stacking [7].
  • Long-range intramolecular contacts: In Aβ42 monomers, transient interactions between Aβ(1–7) and the central hydrophobic cluster (L17–A21) or C-terminal domain (I31–V40) force the N-terminus into constrained conformations. These contacts prime Aβ(1–7) for integration into cross-β fibrils [4].

Familial mutations alter these dynamics profoundly. The A2T substitution promotes helical conformations (30% increase) that sterically hinder aggregation, while A2V enhances disorder and exposure of the hydrophobic core, accelerating oligomerization. Inhibitory peptides like Aβ(1–6)A2V bind wild-type Aβ(1–7), locking it into non-aggregating coils or helices [6].

Table 2: Structural Transitions of Aβ(1-7) Under Varying Conditions

State/EnvironmentDominant Secondary StructureKey Stabilizing ForcesBiological Consequence
Monomeric (aqueous)Random coil (70%), β-turn (20%)D1–R5 salt bridge, E3–H6 hydrogen bondingMaintains solubility; delays aggregation
Membrane-boundExtended β-strand (40%)Electrostatic lipid interactions, F4 insertionAnchors Aβ42 to membranes; seeds oligomers
Oligomer-embeddedβ-sheet (50–60%)F4–F19/F20 stacking, cross-strand H-bondsStabilizes toxic oligomers
A2T mutantα-helix (25–30%)Enhanced hydrogen bonding at N-terminusInhibits β-sheet conversion
A2V mutantDisordered coil (80%)Weakened D1 interactions, hydrophobic exposureAccelerates primary nucleation

Proteolytic Processing in APP Metabolism and Fragment Generation

Aβ(1–7) is generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by two key enzymes: β-site APP-cleaving enzyme 1 (BACE1) and γ-secretase. BACE1 first cleaves APP at the Asp1 residue of Aβ, releasing the soluble APPβ ectodomain and leaving a 99-residue membrane-bound C-terminal fragment (C99). Subsequent γ-secretase processing of C99 occurs via stepwise endoproteolysis every 3–4 residues, trimming transmembrane helices to produce Aβ peptides of varying lengths (e.g., Aβ38, Aβ40, Aβ42) [1] [4].

The Aβ(1–7) fragment itself arises from alternative processing pathways:

  • Direct cleavage of Aβ42 by neprilysin (NEP) or insulin-degrading enzyme (IDE), which hydrolyze Aβ between residues H14–Q15 and F19–F20, releasing soluble N-terminal fragments (NTFs) like Aβ(1–7) into the extracellular space [1].
  • α-Secretase pre-processing: Cleavage within the Aβ domain (L16–D17) by ADAM10/17 precludes Aβ generation, yielding sAPPα and P3 peptide. However, residual γ-secretase activity on the remaining C83 fragment can still produce Aβ-like NTFs, including Aβ(1–7) [1] [4].

The predominance of Aβ42 over Aβ40—despite differing only at the C-terminus—is critical for Aβ(1–7) exposure. Aβ42's higher aggregation propensity (10–20× faster than Aβ40) increases cell-surface retention, enhancing access to proteases that liberate Aβ(1–7). Consequently, elevated Aβ42/Aβ40 ratios correlate with increased Aβ(1–7) levels in Alzheimer’s brains [4] [8].

Table 3: Proteolytic Pathways Generating Aβ(1-7)

PathwayKey EnzymesCleavage SitesResulting Fragments
Amyloidogenic (BACE1 + γ-secretase)BACE1 → γ-secretaseAPP: D1↓ / M596↓ → C99: L45↓ (Aβ42)sAPPβ + Aβ42 → Aβ(1–7) + Aβ(8–42)
Non-amyloidogenic (α-secretase)ADAM10/17 → γ-secretaseAβ: K16↓L17 → C83: L45↓sAPPα + P3 → Aβ(1–7) + P3 fragments
Aβ degradationNeprilysin (NEP)Aβ42: H14↓Q15, F19↓F20Aβ(1–7) + Aβ(8–14) + others

The Aβ(1–7) fragment exhibits metabotropic signaling properties, interacting with synaptic receptors to modulate neuronal excitability. Unlike full-length Aβ42, it does not form cytotoxic aggregates, suggesting its generation may represent a protective detoxification mechanism [1] [8].

Concluding Remarks

Aβ(1–7) exemplifies how short peptide fragments can exert outsized influence on neurodegenerative processes. Its sequence encodes a delicate balance between solubility and aggregation, modulated by post-translational modifications, proteolytic context, and environmental factors. Current therapeutic strategies leveraging this fragment include A2V/T-mimetic inhibitors and antibodies targeting the DAEFRHD epitope to redirect Aβ aggregation toward non-toxic pathways. Future structural studies will benefit from time-resolved techniques capturing transient conformations during oligomer integration.

Properties

CAS Number

310901-06-5

Product Name

Human beta-amyloid protein 42 (1-7)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid

Molecular Formula

C40H57N13O15S

Molecular Weight

888.9 g/mol

InChI

InChI=1S/C37H52N12O14/c1-18(44-31(57)21(38)14-28(52)53)30(56)45-23(9-10-27(50)51)33(59)47-24(12-19-6-3-2-4-7-19)34(60)46-22(8-5-11-42-37(39)40)32(58)48-25(13-20-16-41-17-43-20)35(61)49-26(36(62)63)15-29(54)55/h2-4,6-7,16-18,21-26H,5,8-15,38H2,1H3,(H,41,43)(H,44,57)(H,45,56)(H,46,60)(H,47,59)(H,48,58)(H,49,61)(H,50,51)(H,52,53)(H,54,55)(H,62,63)(H4,39,40,42)/t18-,21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

DJWGOQYXTJDBQP-TUPPIJDUSA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Human beta-amyloid protein 42 (1-7); Vanutide;

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.